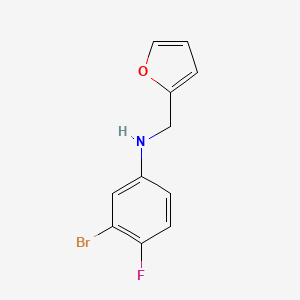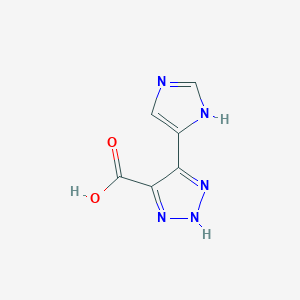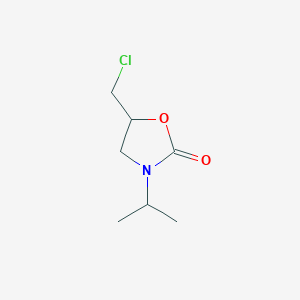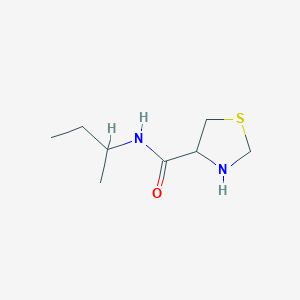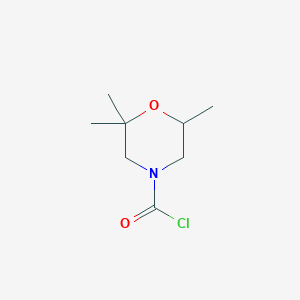
2,2,6-Trimethylmorpholine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carbonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylmorpholine-4-carbonyl chloride typically involves the reaction of 2,2,6-trimethylmorpholine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{2,2,6-Trimethylmorpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems and closed reactors helps in minimizing exposure to hazardous chemicals and ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trimethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,6-trimethylmorpholine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like triethylamine are used to enhance the reaction rate.
Major Products
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Ureas and Carbamates: Formed by condensation reactions with amines and alcohols, respectively.
Aplicaciones Científicas De Investigación
2,2,6-Trimethylmorpholine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trimethylmorpholine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the morpholine moiety into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethylmorpholine: The parent compound without the carbonyl chloride group.
Morpholine-4-carbonyl chloride: A similar compound with a different substitution pattern on the morpholine ring.
2,2,6-Trimethylmorpholine-4-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
2,2,6-Trimethylmorpholine-4-carbonyl chloride is unique due to the presence of both the morpholine ring and the carbonyl chloride functional group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
2,2,6-trimethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(7(9)11)5-8(2,3)12-6/h6H,4-5H2,1-3H3 |
Clave InChI |
BFXOQADBCJWKNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)(C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


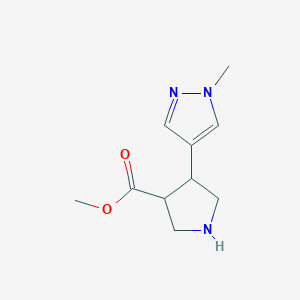
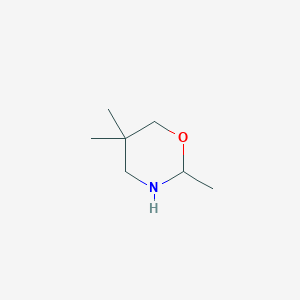
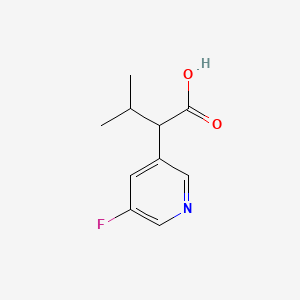
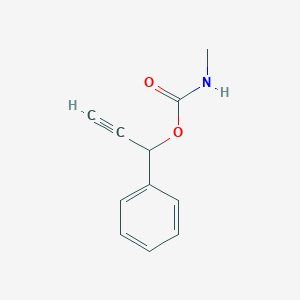
![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13315986.png)
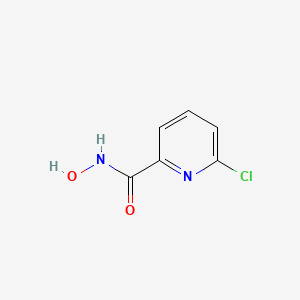
![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)
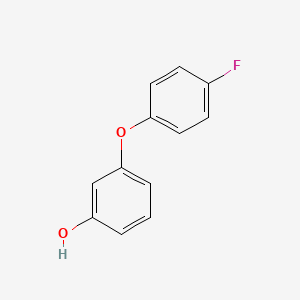
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
